But-3-yn-1-yl 4-chlorobenzenesulfonate

Vue d'ensemble

Description

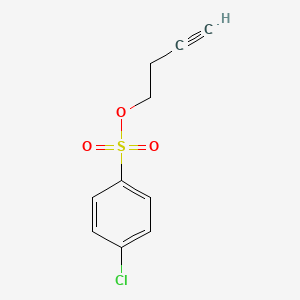

But-3-yn-1-yl 4-chlorobenzenesulfonate: is a chemical compound characterized by its unique structure, which includes a but-3-yn-1-yl group attached to a 4-chlorobenzenesulfonate moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with but-3-yn-1-ol and 4-chlorobenzenesulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.

Catalysts: A base such as triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction parameters to ensure purity and yield.

Purification: Purification steps may include recrystallization or column chromatography to obtain the desired product in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Azides, halides, and other substituted compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties:

One significant application of But-3-yn-1-yl 4-chlorobenzenesulfonate is in the development of anticancer agents. Its structure allows for modifications that enhance the bioavailability and efficacy of therapeutic compounds. For instance, studies have shown that derivatives of aryl sulfonates can exhibit potent cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Drug Delivery Systems:

The compound has been utilized in formulating drug delivery systems (DDS), particularly in nanoparticle formulations. By incorporating this compound into lipid-based nanoparticles, researchers have improved the solubility and stability of hydrophobic drugs, facilitating targeted delivery to tumor sites while minimizing systemic toxicity .

Materials Science

Synthesis of Functional Polymers:

In materials science, this compound serves as a building block for synthesizing functional polymers. These polymers can be tailored for specific applications such as sensors, membranes, or coatings that require enhanced mechanical properties or chemical resistance. The incorporation of sulfonate groups enhances the ionic conductivity of these materials, making them suitable for applications in fuel cells and batteries .

Nanocomposite Development:

The compound has also been explored in the creation of nanocomposites, where it acts as a coupling agent between organic and inorganic phases. This application is particularly relevant in the development of nanostructured materials with improved thermal stability and mechanical strength .

Nanotechnology

Nano-Theranostics:

this compound has been investigated for its role in nano-theranostics—therapeutic agents that combine diagnostics and treatment capabilities. For example, its integration into nanoparticle formulations has shown promise in enhancing the imaging contrast in cancer diagnostics while simultaneously delivering therapeutic agents directly to cancer cells .

Crosslinking Agents:

In the context of nanoparticle synthesis, this compound can function as a crosslinking agent that stabilizes nanoparticles during fabrication processes. This stabilization is crucial for maintaining the integrity and functionality of nanoparticles under physiological conditions, thereby improving their performance in drug delivery applications .

Case Studies

Mécanisme D'action

The mechanism by which But-3-yn-1-yl 4-chlorobenzenesulfonate exerts its effects depends on the specific application. In organic synthesis, it often acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.

Comparaison Avec Des Composés Similaires

But-3-yn-1-yl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a chlorine atom.

But-3-yn-1-yl 4-nitrobenzenesulfonate: Contains a nitro group instead of a chlorine atom.

This comprehensive overview provides a detailed understanding of But-3-yn-1-yl 4-chlorobenzenesulfonate, its preparation, reactions, applications, and comparison with similar compounds

Activité Biologique

But-3-yn-1-yl 4-chlorobenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butynyl group attached to a chlorobenzenesulfonate moiety. Its structure can be represented as follows:

This compound's unique structure may contribute to its diverse biological activities, including potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that sulfonate derivatives can inhibit specific enzymes, impacting metabolic pathways.

- Cellular Uptake : The compound may utilize endocytic pathways for cellular internalization, similar to other sulfonate compounds .

- Targeting Specific Receptors : The chlorobenzenesulfonate group may interact with various cellular receptors, influencing signaling pathways.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated significant cell viability reduction in MDA-MB-231 and HepG2 cells when treated with this compound at concentrations above 10 µM .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MDA-MB-231 | 12 | 24 hours |

| HepG2 | 15 | 48 hours |

| PC-3 | 20 | 72 hours |

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. It was effective against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Study on Cancer Cell Lines

A study focused on the effects of this compound on breast cancer cell lines highlighted its ability to induce apoptosis through caspase activation. The results indicated that treatment led to increased levels of cleaved caspases, confirming its role in promoting programmed cell death .

Antiviral Properties

Another investigation explored the antiviral properties of the compound against viral infections. Results indicated that it could inhibit viral replication in vitro, potentially providing a new avenue for antiviral drug development .

Propriétés

IUPAC Name |

but-3-ynyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3S/c1-2-3-8-14-15(12,13)10-6-4-9(11)5-7-10/h1,4-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZMYISRJWSFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650010 | |

| Record name | But-3-yn-1-yl 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877171-15-8 | |

| Record name | But-3-yn-1-yl 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.